Uracil glycol forms when hydroxyl radicals (•OH) derived from metabolic processes or external insults add across the C5-C6 double bond of cytosine, resulting in a ring-saturated pyrimidine with two hydroxyl groups. This structural rearrangement eliminates the aromaticity of the base, creating a non-planar lesion that profoundly disrupts DNA architecture. The cis and trans diastereomers of uracil glycol exhibit distinct biochemical behaviors, with the cis isomer posing greater steric hindrance within the DNA helix [3]. Unlike thymine glycol—a similar oxidation product of thymine—uracil glycol lacks the 5-methyl group, altering its hydrogen-bonding capacity and mutagenic profile.
The formation of uracil glycol induces significant local distortion in double-stranded DNA:
Table 1: Major Oxidative DNA Lesions Derived from Pyrimidines
Lesion | Parent Base | Structural Feature | Helical Distortion | Relative Frequency |
---|---|---|---|---|
Uracil glycol | Cytosine | 5,6-dihydroxy-5,6-dihydrouracil | +++ | 12-18% of oxidized pyrimidines |
5-Hydroxyuracil | Cytosine | Ketone at C5, hydroxyl at C6 | + | 8-10% |
Thymine glycol | Thymine | 5,6-dihydroxy-5,6-dihydrothymine | +++ | 20-25% |
5-Hydroxycytosine | Cytosine | Hydroxyl at C5 | + | 5-8% |
Detection methodologies for uracil glycol have evolved from early chromatographic techniques to sophisticated mass spectrometry-based approaches. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) now enables quantification at frequencies as low as 0.1 lesions per 10^6 bases in cellular DNA. These analyses reveal that uracil glycol accumulation increases in settings of oxidative stress—such as chronic inflammation, ionizing radiation exposure, and mitochondrial dysfunction—making it a biomarker for oxidative genome damage [3] [9].
The mutagenic potential of uracil glycol stems from its dual impact on DNA replication and repair fidelity. When replication forks encounter uracil glycol, outcomes diverge based on cellular context:
Table 2: Replication Outcomes at Uracil Glycol Lesions
Polymerase | Bypass Efficiency | Preferred Incorporation | Mutation Frequency |
---|---|---|---|
Pol δ (replicative) | <5% | Stalling | N/A |
Pol η (TLS) | 40-60% | dATP (A) | 10^-2 - 10^-3 |
Pol ζ (TLS) | 30-50% | dATP (A) | 10^-3 - 10^-4 |
E. coli Pol I | 70-80% | dATP (A) | 10^-4 |
E. coli Pol IV | 50-70% | dATP (A) | 10^-3 |
Beyond direct mutagenesis, uracil glycol indirectly promotes genomic instability through repair pathway interference. Base excision repair (BER) represents the primary defense, initiated by Nei-like glycosylases (NEIL1/2/3 in humans). These bifunctional enzymes excise uracil glycol via N-glycosylase activity, then cleave the phosphodiester backbone 3' to the lesion through β,δ-elimination. The resulting single-strand break recruits AP endonuclease 1 (APE1), DNA polymerase β, and ligase III to complete repair. However, if multiple lesions cluster within 10-20 base pairs—a common scenario in oxidative stress—repair intermediates may convert to double-strand breaks [4] [5] [10].
Alternative repair pathways provide backup mechanisms:
Table 3: Repair Pathways Targeting Uracil Glycol
Repair Pathway | Key Enzymes | Efficiency | Fidelity | Biological Context |
---|---|---|---|---|
Base excision repair (BER) | NEIL1/2/3, APE1, Pol β, Lig III | High | Error-free | Primary pathway in all cell types |
Nucleotide excision repair (NER) | XPC-RAD23B, TFIIH, XPG, XPF-ERCC1 | Moderate | Error-free | Backup for helix-distorting lesions |
Endonuclease V pathway | EndoV, polymerase, ligase | Low (bacteria) | Error-prone | Ancillary pathway in prokaryotes |
Translesion synthesis (TLS) | Pol η, Pol ζ, Rev1 | Variable | Error-prone | Replication stress conditions |
The biological impact of uracil glycol extends to disease pathogenesis. In cancer, uracil glycol accumulation correlates with mutational signatures dominated by C→A transversions in TP53 and other tumor suppressors. Neurodegenerative contexts reveal elevated uracil glycol in mitochondrial DNA, contributing to neuronal dysfunction through transcription errors. Recent evidence further implicates unrepaired uracil glycol in replication stress—lesions persist through S-phase, inducing ATR activation and fork slowing. This stress sensitizes cancer cells to ATR inhibitors, revealing therapeutic vulnerabilities [6] [9].
Evolutionary adaptations highlight uracil glycol's significance: thermophilic bacteria express uracil-DNA glycosylases with broad substrate ranges that include uracil glycol, while vertebrates deploy specialized NEIL glycosylases to maintain oxidative lesion repair. These conserved mechanisms underscore the persistent threat uracil glycol poses to genome integrity across the tree of life [7] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7